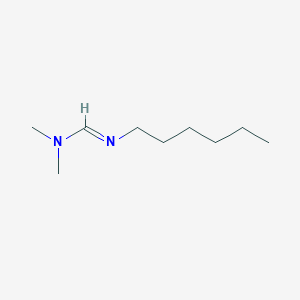
Formamidine, 1-hexyl-3,3-dimethyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Formamidine, 1-hexyl-3,3-dimethyl is an organic compound with the molecular formula C9H20N2 It is a derivative of formamidine, characterized by the presence of a hexyl group and two methyl groups attached to the nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
Formamidine, 1-hexyl-3,3-dimethyl can be synthesized through several methods. One common approach involves the reaction of hexylamine with dimethylformamide dimethyl acetal (DMF-DMA) under controlled conditions. The reaction typically proceeds as follows:
Hexylamine Reaction: Hexylamine is reacted with DMF-DMA in the presence of a catalyst, such as an acid or base, to form the desired formamidine derivative.
Reaction Conditions: The reaction is usually carried out at elevated temperatures (around 100-150°C) and may require a solvent such as toluene or ethanol to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
Formamidine, 1-hexyl-3,3-dimethyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the formamidine to amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce primary or secondary amines.
科学的研究の応用
Formamidine, 1-hexyl-3,3-dimethyl has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of formamidine, 1-hexyl-3,3-dimethyl involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing biochemical pathways. Its effects are mediated through the modulation of enzyme activity or receptor binding, leading to various biological outcomes .
類似化合物との比較
Similar Compounds
Formamidine, 1-cyclohexyl-3,3-dimethyl: Similar in structure but with a cyclohexyl group instead of a hexyl group.
N,N’-Diphenylformamidine: Contains phenyl groups attached to the nitrogen atoms.
N,N’-Di(p-tolylformamidine): Features p-tolyl groups instead of hexyl groups.
Uniqueness
Formamidine, 1-hexyl-3,3-dimethyl is unique due to its specific alkyl substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
85599-94-6 |
|---|---|
分子式 |
C9H20N2 |
分子量 |
156.27 g/mol |
IUPAC名 |
N'-hexyl-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C9H20N2/c1-4-5-6-7-8-10-9-11(2)3/h9H,4-8H2,1-3H3 |
InChIキー |
LCVLTKREKPKYOA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCN=CN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















